molecular formula C7H4BrF3INO B13446067 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline

4-Bromo-2-iodo-6-(trifluoromethoxy)aniline

Cat. No.: B13446067
M. Wt: 381.92 g/mol
InChI Key: CXAMXYPWGGEGCJ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-(trifluoromethoxy)aniline is an aromatic compound with the molecular formula C7H4BrF3INO It is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-(trifluoromethoxy)aniline. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-6-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-iodo-6-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-6-(trifluoromethoxy)aniline is unique due to the combination of bromine, iodine, and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H4BrF3INO

Molecular Weight

381.92 g/mol

IUPAC Name

4-bromo-2-iodo-6-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4BrF3INO/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,13H2

InChI Key

CXAMXYPWGGEGCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)N)I)Br

Origin of Product

United States

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